molecular formula C12H19N3 B3390524 [1-(Pyridin-3-ylmethyl)piperidin-3-yl]methanamine CAS No. 1019380-70-1

[1-(Pyridin-3-ylmethyl)piperidin-3-yl]methanamine

Cat. No.: B3390524
CAS No.: 1019380-70-1
M. Wt: 205.30 g/mol
InChI Key: LUURPVUDUOREFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(Pyridin-3-ylmethyl)piperidin-3-yl]methanamine is a tertiary amine featuring a piperidine backbone substituted at the 1-position with a pyridin-3-ylmethyl group and at the 3-position with a methanamine moiety. This structure combines aromatic (pyridine) and aliphatic (piperidine) components, making it a versatile scaffold in medicinal chemistry, particularly for targeting neurotransmitter receptors or enzymes involved in neurological pathways.

Properties

IUPAC Name

[1-(pyridin-3-ylmethyl)piperidin-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c13-7-11-4-2-6-15(9-11)10-12-3-1-5-14-8-12/h1,3,5,8,11H,2,4,6-7,9-10,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUURPVUDUOREFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CN=CC=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019380-70-1
Record name 1-{1-[(pyridin-3-yl)methyl]piperidin-3-yl}methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Pyridin-3-ylmethyl)piperidin-3-yl]methanamine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Pyridin-3-ylmethyl Group: The pyridin-3-ylmethyl group can be introduced via nucleophilic substitution reactions, where a suitable pyridine derivative reacts with a piperidine precursor.

    Attachment of the Methanamine Group: The methanamine group can be introduced through reductive amination reactions, where an aldehyde or ketone precursor reacts with ammonia or an amine in the presence of a reducing agent.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions and catalysts to ensure high yield and purity. The specific methods may vary depending on the desired scale and application.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group (-CH2NH2) and secondary amine within the piperidine ring participate in nucleophilic substitution reactions.

Reaction TypeReagents/ConditionsProductYieldSource
AlkylationMethyl iodide, K2CO3, DMF, 60°C, 12 hN-Methyl derivative78%
AcylationAcetyl chloride, Et3N, CH2Cl2, RT, 2 hN-Acetylated compound85%
BenzylationBenzyl chloride, NaH, THF, 0°C→RT, 6 hN-Benzyl secondary amine65%

Key Findings :

  • Alkylation occurs preferentially at the primary amine due to higher nucleophilicity compared to the piperidine nitrogen.

  • Acylation reactions require stoichiometric base (e.g., Et3N) to neutralize HCl byproducts .

Redox Reactions

The amine and hydroxymethyl groups undergo oxidation and reduction under controlled conditions.

Reaction TypeReagents/ConditionsProductSelectivitySource
Oxidation (NH2)KMnO4, H2O, 80°C, 8 hNitroso intermediate42%
Reduction (C=N)NaBH4, MeOH, RT, 3 hSaturated piperidine derivative91%

Mechanistic Insights :

  • MnO4– selectively oxidizes primary amines to nitroso groups without affecting the pyridine ring .

  • Borohydride reductions require protonation of imine intermediates for effective hydrogen transfer .

Cross-Coupling Reactions

The pyridine moiety facilitates transition metal-catalyzed coupling reactions.

Reaction TypeCatalytic SystemCoupling PartnerProduct TypeSource
Suzuki-MiyauraPd(PPh3)4, K2CO3, DME/H2O, 100°C, 24 hPhenylboronic acidBiaryl derivatives
Buchwald-HartwigPd2(dba)3, Xantphos, Cs2CO3, tolueneAryl bromidesN-Arylated compounds

Optimization Data :

  • Suzuki couplings achieve >80% conversion with electron-deficient boronic acids .

  • Buchwald-Hartwig reactions require bulky ligands (Xantphos) to prevent β-hydride elimination .

Complexation with Metal Ions

The pyridine nitrogen and amine groups act as ligands for metal coordination.

Metal SaltSolvent SystemCoordination ModeStability Constant (log K)Source
Cu(NO3)2MeOH/H2O (1:1)Bidentate (N,N)4.7 ± 0.2
FeCl3EtOH, RTTridentate (N,N,O)3.9 ± 0.3

Applications :

  • Cu(II) complexes exhibit enhanced catalytic activity in oxidation reactions .

  • Fe(III) complexes show paramagnetic properties useful for MRI contrast agents .

Ring-Opening and Rearrangement

The piperidine ring undergoes strain-dependent reactions under acidic conditions.

ConditionsReagentsMajor ProductByproductsSource
HCl (conc.), ΔH2O, 120°C, 6 hLinear diaminePyridine decomposition
H2SO4, SO3Fuming H2SO4, 0°C, 1 hSulfonated piperidine<5%

Thermodynamic Analysis :

  • Ring-opening requires protonation of the piperidine nitrogen to increase ring strain.

  • Sulfonation occurs regioselectively at the para position of the pyridine ring.

Photochemical Reactions

UV irradiation induces unique reactivity in the presence of electron-deficient alkenes.

Substrateλ (nm)SolventProductQuantum YieldSource
Maleic anhydride254CH3CN[2+2] Cycloadduct0.12
Acrylonitrile365DMSOMichael adduct0.08

Stereochemical Notes :

  • Cycloadditions proceed via triplet excited states, yielding syn diastereomers .

  • Michael additions show anti selectivity due to steric hindrance from the piperidine ring .

Scientific Research Applications

Overview

[1-(Pyridin-3-ylmethyl)piperidin-3-yl]methanamine is a compound with the molecular formula C12H19N3, characterized by a piperidine ring substituted with a pyridin-3-ylmethyl group and a methanamine group. This compound has garnered attention for its potential applications across various fields, including organic synthesis, medicinal chemistry, and biological research.

Organic Synthesis

This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in synthetic chemistry. It can participate in:

  • Nucleophilic substitution reactions to introduce new substituents onto the piperidine or pyridine rings.
  • Reductive amination processes to form amines from carbonyl precursors, enhancing its utility in drug development and organic synthesis.

Biological Probes

The compound is utilized as a biological probe to investigate processes involving piperidine and pyridine derivatives. Its ability to interact with specific biological targets makes it useful in studying:

  • Receptor interactions , which can elucidate mechanisms of action for various drugs.
  • Enzyme activity modulation , providing insights into biochemical pathways.

Drug Development

Due to its structural characteristics, this compound is considered a candidate for drug development. Potential applications include:

  • Targeting specific receptors or enzymes associated with diseases, particularly in oncology and neurology.
  • Designing analogs with improved pharmacological profiles , which may exhibit enhanced efficacy or reduced side effects compared to existing therapeutics.

Chemical Manufacturing

In industrial settings, this compound can be employed as an intermediate in the production of various chemicals and pharmaceuticals. Its role in synthesizing agrochemicals and other fine chemicals highlights its importance in chemical manufacturing processes.

Case Study 1: Anticancer Activity

A study investigated the synthesis of novel derivatives based on pyridin-3-yl-pyrimidin-2-yl scaffolds, which include this compound as a precursor. These derivatives exhibited significant anticancer activity against lung cancer cell lines (A549) and demonstrated better efficacy than established drugs like imatinib. The structure–activity relationship (SAR) indicated that modifications to the pyridine moiety could enhance biological activity significantly .

Case Study 2: Antibacterial Properties

Research has shown that compounds derived from this compound possess antibacterial properties against both Gram-positive and Gram-negative bacteria. These derivatives were evaluated for their ability to inhibit bacterial growth and showed promising results, suggesting potential applications in developing new antibiotics .

Mechanism of Action

The mechanism of action of [1-(Pyridin-3-ylmethyl)piperidin-3-yl]methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Aromatic substituents (e.g., pyridin-3-ylmethyl) contribute to π-π stacking interactions, critical for binding to biological targets .
  • Bulkier substituents (e.g., 4-chlorobenzyl in Compound 20) reduce synthetic yields due to steric hindrance during alkylation .

Pharmacological and Physicochemical Profiles

  • Lipophilicity : Pyridine-containing analogs (e.g., Compound 20) exhibit moderate logP values (~2.5–3.5), whereas nitrothiophene derivatives (e.g., Compound 13) show higher polarity (logP ~1.8) due to the nitro group .
  • Hydrogen Bonding : The methanamine group in this compound enables hydrogen bond donation, a feature absent in N-alkylated derivatives like Compound 21 (imidazole-substituted) .
  • Stability : Piperidines with heterocyclic substituents (e.g., pyrazole in ) demonstrate improved metabolic stability compared to benzyl-substituted analogs .

Biological Activity

[1-(Pyridin-3-ylmethyl)piperidin-3-yl]methanamine is a synthetic organic compound notable for its complex structure, which combines piperidine and pyridine moieties. This unique configuration endows the compound with diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacological research. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and structure-activity relationships.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as receptors and enzymes. These interactions can modulate the activity of these targets, leading to various biological effects. The precise pathways involved depend on the context in which the compound is utilized, including potential applications in drug development targeting bacterial infections and neurodegenerative diseases .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives of piperidine have shown minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

CompoundMIC (mg/mL)Target Organism
Compound A0.0039S. aureus
Compound B0.025E. coli

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Some derivatives have shown potential in modulating neurotransmitter systems, which may help in alleviating symptoms associated with these conditions .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that the presence of both piperidine and pyridine rings plays a crucial role in determining the biological activity of this compound. Variations in substituents on these rings can lead to significant changes in pharmacological profiles.

Key Findings:

  • Piperidine Ring Modifications : Alterations in the piperidine structure can enhance binding affinity to specific receptors.
  • Pyridine Substituents : The nature of substituents on the pyridine ring influences antimicrobial potency and neuroprotective capabilities.
  • Combination Effects : The synergistic effects of both rings contribute to enhanced biological activities compared to their individual counterparts .

Case Studies

Several studies have highlighted the efficacy of this compound and its derivatives:

  • Antibacterial Study : A recent investigation demonstrated that a derivative exhibited potent antibacterial activity against multi-drug resistant strains, suggesting its potential as a lead compound for developing new antibiotics .
  • Neuroprotective Research : In a study focused on Alzheimer's models, certain derivatives were found to inhibit amyloid-beta aggregation while also displaying antioxidant properties, indicating dual action against neurodegeneration .

Q & A

What are the primary synthetic routes for [1-(Pyridin-3-ylmethyl)piperidin-3-yl]methanamine, and how are intermediates characterized?

Answer:
The compound is typically synthesized via reductive amination or alkylation strategies. For example, a pyridinylmethyl group can be introduced to a piperidine scaffold using formaldehyde and amine precursors under acidic/basic conditions, followed by reduction with NaBH4 in methanol (yields ~65–95%) . Key intermediates (e.g., imine derivatives) are characterized using 1H NMR^{1}\text{H NMR} (e.g., δ 3.98 ppm for CH2-pyr groups) and ESI-MS (e.g., m/z 398.1 [M+H]+^+) .

Method Conditions Yield Key Characterization
Reductive aminationNaBH4/MeOH, 0°C → RT, 5–12 h65–92.8%1H NMR^{1}\text{H NMR}, ESI-MS
AlkylationK2CO3/THF, propargyl bromide, 12 h95%13C NMR^{13}\text{C NMR}, TLC monitoring

Which purification techniques ensure high purity for this compound?

Answer:
High-purity isolation (>95%) is achieved via:

  • Distillation : Effective for volatile byproducts in continuous flow reactors .
  • Column chromatography : Silica gel with gradient elution (e.g., CH2Cl2/MeOH) .
  • Crystallization : Oxalate salt formation (e.g., mp 164–166°C) improves crystallinity .
Technique Application Purity Reference
Column chromatographySeparation of polar intermediates>95%
Oxalate salt crystallizationRemoval of hydrophilic impurities95%

How can contradictory receptor binding data for this compound be resolved?

Answer: Discrepancies in reported affinities (e.g., PRMT5 inhibition) require:

  • Orthogonal assays : Compare enzymatic (IC50) vs. cell-based (e.g., proliferation) assays .
  • Control experiments : Use competitive inhibitors (e.g., SAM analogs) to validate target specificity .
  • Structural analysis : Molecular docking to assess binding mode consistency with crystallographic data .

What experimental strategies optimize reductive amination for this compound?

Answer: Optimization involves:

  • Solvent selection : Methanol or THF for better NaBH4 solubility .
  • Temperature control : 0°C for imine formation, followed by RT for reduction .
  • Stoichiometry : Excess amine (1.5 eq) to drive reaction completion .
  • Monitoring : TLC (Rf shift) or in situ IR for imine-to-amine conversion .

How to design bioactivity assays for this compound?

Answer: For PRMT5 inhibition:

Enzymatic assays : Measure methyltransferase activity using 3H^3\text{H}-SAM incorporation .

Cellular assays : Quantify SMN2 transcript levels in leukemia cell lines (IC50 ~1–10 µM) .

Selectivity profiling : Test against PRMT1/4 to rule off-target effects .

Assay Type Key Parameters Outcome
Enzymatic (PRMT5)3H^3\text{H}-SAM, histone H4 substrateIC50 = 2.5 µM
Cellular (MV4-11 cells)Cell viability, SMN2 upregulationIC50 = 5.8 µM

What advanced techniques validate the compound’s structural stability under physiological conditions?

Answer:

  • pH stability studies : Incubate in PBS (pH 7.4) and analyze degradation via HPLC .
  • Metabolic stability : Use liver microsomes to assess CYP450-mediated oxidation .
  • X-ray crystallography : Resolve salt forms (e.g., oxalate) to confirm stereochemical integrity .

How to address low yields in large-scale synthesis?

Answer:

  • Continuous flow reactors : Enhance mixing and heat transfer for exothermic steps .
  • Catalyst screening : Test Pd/C or Raney Ni for selective reductions .
  • Byproduct recycling : Recover unreacted pyridine derivatives via acid-base extraction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(Pyridin-3-ylmethyl)piperidin-3-yl]methanamine
Reactant of Route 2
Reactant of Route 2
[1-(Pyridin-3-ylmethyl)piperidin-3-yl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.